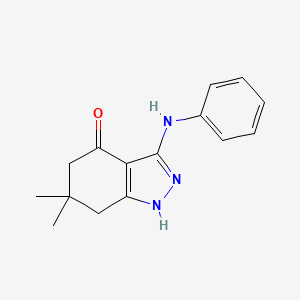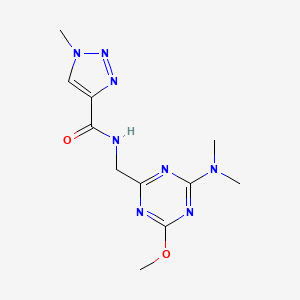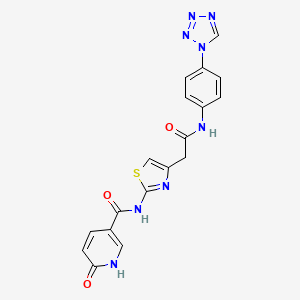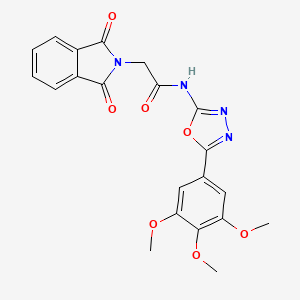
2-(4-chlorophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide, also known as CPPA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of N-acylpyridine derivatives, which have been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Mechanical Studies
Compounds similar to the queried chemical have been studied for their vibrational spectra and electronic properties, along with their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their light harvesting efficiency (LHE) and free energy of electron injection make them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity has been investigated, highlighting their potential in the field of photonics and optoelectronics. Molecular docking studies with Cyclooxygenase 1 (COX1) have also been performed to understand the binding interactions of these compounds, suggesting their potential in drug discovery (Mary et al., 2020).
Crystal Structures and Intermolecular Interactions
Research on compounds structurally similar to "2-(4-chlorophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide" includes detailed studies on their crystal structures. These studies explore the molecular conformations and the types of intermolecular interactions present, such as hydrogen bonding and π interactions. This information is crucial for understanding the properties of these compounds and their potential applications in materials science and molecular engineering (Boechat et al., 2011).
Synthesis and Biological Evaluation
Several studies have focused on synthesizing novel derivatives of related compounds and evaluating their biological activities. These activities include antibacterial, antiviral, and anticancer properties. The synthesis approaches aim to create compounds with improved efficacy and selectivity for potential therapeutic applications. For instance, novel anilidoquinoline derivatives have been synthesized and evaluated for their efficacy in treating viral infections, showing significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).
Antimicrobial Activity and QSAR Studies
The antibacterial activity of similar compounds against both gram-positive and gram-negative bacteria has been investigated, with some compounds showing moderate to good activity. Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the contributions of different substituents to the antibacterial activity, providing insights into the design of more effective antimicrobial agents (Desai et al., 2008).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-16-5-1-12(2-6-16)8-17(21)20-10-13-7-15(11-19-9-13)14-3-4-14/h1-2,5-7,9,11,14H,3-4,8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHZFQYIUXANEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{Thieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid](/img/structure/B2625199.png)
![7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2625201.png)

![2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2625203.png)
![4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate](/img/structure/B2625206.png)
![5-{2-Hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625207.png)
![(3Z)-3-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dihydro-2-benzofuran-1-one; acetic acid](/img/structure/B2625209.png)

![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)


![(E)-4-(4-cinnamylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2625217.png)